molecular formula C17H20N2O3S B6476350 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine CAS No. 2640846-46-2

2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6476350
CAS No.: 2640846-46-2
M. Wt: 332.4 g/mol
InChI Key: BQEXEPNQTSBVSW-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and an azetidine moiety linked through an ether bond The azetidine ring is further substituted with a phenylethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Introduction of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group can be introduced via a sulfonylation reaction using phenylethanesulfonyl chloride and a base.

    Coupling with Pyridine Derivative: The final step involves the coupling of the azetidine derivative with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethanesulfonyl group may play a role in binding to the active site of enzymes, while the pyridine and azetidine moieties contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

    2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}quinoline: Similar structure but with a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14-11-16(7-9-18-14)22-17-12-19(13-17)23(20,21)10-8-15-5-3-2-4-6-15/h2-7,9,11,17H,8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEXEPNQTSBVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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